molecular formula C17H23NO5 B8257074 (S)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

(S)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

Cat. No.: B8257074
M. Wt: 321.4 g/mol
InChI Key: HXGPYSWYHNVGBB-CQSZACIVSA-N
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Description

(S)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to an oxazepane ring, which is further substituted with a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid typically involves multiple steps. One common approach is to start with the preparation of the oxazepane ring, which can be achieved through cyclization reactions involving appropriate precursors. The tert-butoxycarbonyl group is then introduced via a protection reaction, often using tert-butyl chloroformate in the presence of a base such as triethylamine. The final step involves the coupling of the oxazepane derivative with a benzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The oxazepane ring can be reduced under specific conditions to yield different ring-opened products.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the tert-butoxycarbonyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield benzoate salts, while reduction of the oxazepane ring can produce various amine derivatives.

Scientific Research Applications

(S)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazepane ring and benzoic acid moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butoxycarbonyl group can also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid: can be compared with other oxazepane derivatives and benzoic acid derivatives.

    tert-Butyl carbamate: A similar compound with a tert-butoxycarbonyl group, used in various chemical reactions.

    4-tert-Butylbenzyl chloride: Another compound with a tert-butyl group, used in polymerization reactions.

Uniqueness

The uniqueness of this compound lies in its combination of an oxazepane ring with a benzoic acid moiety and a tert-butoxycarbonyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

3-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-8-5-9-22-14(11-18)12-6-4-7-13(10-12)15(19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGPYSWYHNVGBB-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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